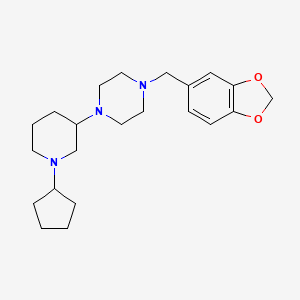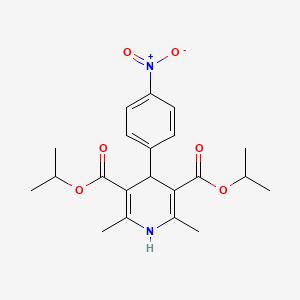![molecular formula C17H23N3O3 B6054549 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6054549.png)
1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been studied for its potential use in scientific research. The compound is a derivative of the opioid receptor antagonist, naloxone, and has been shown to have unique properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide involves its binding to the mu-opioid receptor and blocking the action of endogenous opioid peptides. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and serotonin. The compound has also been shown to have some partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in receptor expression and sensitivity. Some of the effects that have been observed in animal studies include a reduction in pain sensitivity, a decrease in locomotor activity, and alterations in the regulation of body temperature and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for selective targeting of this receptor system. Additionally, the compound has been shown to be relatively stable and easy to handle in laboratory settings. However, one limitation of using 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide is its potential for off-target effects, particularly at higher doses or with prolonged exposure. Researchers must carefully control for these factors in order to obtain reliable and accurate results.
Zukünftige Richtungen
There are many potential future directions for research on 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of opioid addiction and overdose. The compound has been shown to be effective in reducing opioid withdrawal symptoms and may have potential as a tool for reducing the risk of relapse in individuals with opioid use disorder. Additionally, researchers are interested in exploring the potential of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide as a tool for studying the role of the opioid receptor system in a variety of physiological and behavioral processes. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide involves several steps, including the reaction of naloxone with piperidine and the subsequent addition of a cyclopropane carboxylic acid derivative. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the opioid receptor system. The compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By selectively blocking this receptor, researchers can study its role in various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyanilino)piperidine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-14-6-4-12(5-7-14)19-13-3-2-10-20(11-13)16(22)17(8-9-17)15(18)21/h4-7,13,19H,2-3,8-11H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQRWICGKNNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,3-dimethylbutanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054486.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)
![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)

![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)
